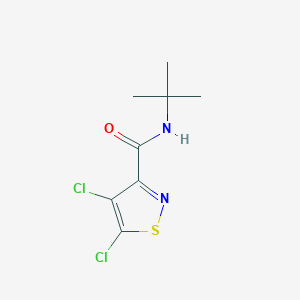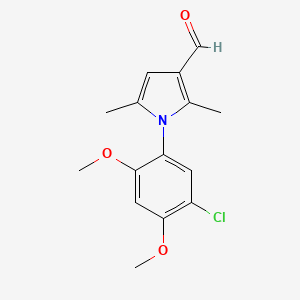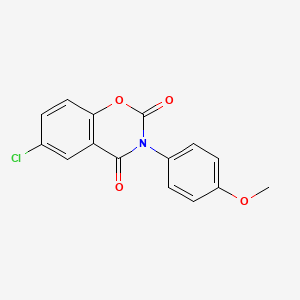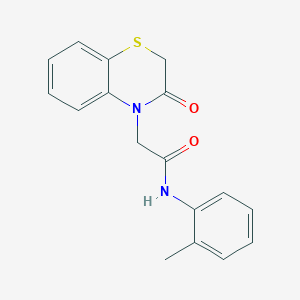
3-nitrobenzyl N-(phenylacetyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzyl N-(phenylacetyl)glycinate, commonly known as NBPG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of photoactivatable compounds, which can be activated by light to release biologically active molecules.
Applications De Recherche Scientifique
NBPG has been widely used in scientific research as a photoactivatable molecule. When exposed to light of a specific wavelength, NBPG releases glycine, which can then interact with biological molecules. This property makes NBPG a valuable tool for studying biological processes with high temporal and spatial resolution.
Mécanisme D'action
The mechanism of action of NBPG involves the release of glycine upon exposure to light. The released glycine can then interact with biological molecules such as receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, which can be studied using various techniques such as electrophysiology or imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBPG depend on the specific biological system being studied. However, some general effects of NBPG include changes in cellular signaling pathways, alterations in membrane potential, and modulation of synaptic transmission. These effects can be studied using various techniques such as patch-clamp electrophysiology or calcium imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NBPG in lab experiments is its ability to provide high temporal and spatial resolution. This allows for the study of biological processes with high precision. Additionally, NBPG can be used in a variety of biological systems, including neurons and other cells. However, one limitation of NBPG is its potential toxicity, which can affect the viability of cells or tissues being studied. Additionally, the use of NBPG requires specialized equipment and expertise, which can limit its accessibility to some researchers.
Orientations Futures
There are several future directions for research involving NBPG. One direction is the development of more efficient synthesis methods for NBPG, which can increase its accessibility to researchers. Additionally, there is potential for the development of new photoactivatable compounds with different chemical properties or release mechanisms. Finally, the use of NBPG in combination with other techniques such as optogenetics or chemogenetics can provide new insights into biological processes.
Méthodes De Synthèse
The synthesis of NBPG involves the condensation of 3-nitrobenzyl chloride with N-(phenylacetyl)glycine in the presence of a base such as triethylamine. The resulting product is a white powder that can be purified by recrystallization. The chemical structure of NBPG is shown in Figure 1.
Propriétés
IUPAC Name |
(3-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(10-13-5-2-1-3-6-13)18-11-17(21)24-12-14-7-4-8-15(9-14)19(22)23/h1-9H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXYDLFRZWPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)

![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)


